4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole
Description
Properties
CAS No. |
2098072-57-0 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Chemical Compound 4 Ethynyl 1 Oxan 4 Yl Methyl 1h Pyrazole
Strategic Retrosynthetic Deconstruction and Precursor Identification
A retrosynthetic analysis of the target molecule reveals two primary fragments: the 4-ethynyl-1H-pyrazole nucleus and the (oxan-4-yl)methyl substituent. This deconstruction allows for the separate consideration of the synthesis of the core heterocyclic structure and the subsequent installation of the N1-substituent.
The core structure, 4-ethynyl-1H-pyrazole, is a key intermediate. Its synthesis can be approached in two main ways: constructing the pyrazole (B372694) ring with the ethynyl (B1212043) group or a precursor already in place, or by functionalizing a pre-formed pyrazole ring at the C4 position. A common and effective strategy involves the introduction of the ethynyl group onto a pyrazole ring that has been pre-functionalized with a suitable leaving group, such as a halogen. This often involves the synthesis of a 4-halo-1H-pyrazole intermediate.
The installation of the (oxan-4-yl)methyl group at the N1 position of the pyrazole ring is typically achieved through N-alkylation. semanticscholar.orgnih.govnih.govsemanticscholar.orgresearchgate.net This reaction involves the deprotonation of the pyrazole's N-H with a suitable base to form a pyrazolate anion, which then acts as a nucleophile, attacking an electrophilic source of the (oxan-4-yl)methyl group. A common electrophile for this purpose would be (oxan-4-yl)methyl halide or a similar derivative. The regioselectivity of this alkylation is a critical consideration, as unsymmetrically substituted pyrazoles can potentially yield two different N-alkylated isomers. nih.gov However, for a 4-substituted-1H-pyrazole, the two nitrogen atoms are equivalent, simplifying the regiochemical outcome.
| Alkylation Method | Reagents | Key Features |
| Classical N-Alkylation | Pyrazole, Base (e.g., NaH, K2CO3), Alkyl Halide | Widely used, but can sometimes lead to mixtures of regioisomers with unsymmetrical pyrazoles. researchgate.net |
| Michael Addition | Pyrazole, Activated Alkene | Catalyst-free method that can offer high regioselectivity for N1-alkylation. semanticscholar.orgnih.gov |
| Acid-Catalyzed Alkylation | Pyrazole, Trichloroacetimidates, Brønsted Acid | An alternative to base-mediated methods, proceeding under milder, acidic conditions. semanticscholar.org |
| Enzymatic Alkylation | Engineered Enzymes, Haloalkanes | Offers high regioselectivity and operates under mild, environmentally friendly conditions. nih.gov |
Development and Optimization of Regioselective Synthesis Pathways
The regioselective synthesis of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole hinges on the precise control of substituent placement on the pyrazole ring. This can be achieved either by constructing the ring with the desired substitution pattern or by selectively functionalizing the heterocycle after its formation.
The formation of the pyrazole ring is a cornerstone of this synthesis. Several classical and modern methods are available, with cyclocondensation and 1,3-dipolar cycloaddition being among the most prominent. nih.govbeilstein-journals.orgiiardjournals.orgrsc.org
Cyclocondensation Reactions: The most traditional method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org To achieve a 4-substituted pyrazole, a suitably substituted 1,3-dicarbonyl precursor is required. For instance, a 1,3-dicarbonyl compound with a group at the 2-position that can be later converted to an ethynyl group would be a viable starting material. However, the reaction of substituted hydrazines with unsymmetrical 1,3-dicarbonyls can lead to a mixture of regioisomers, which can be a significant drawback. mdpi.com
1,3-Dipolar Cycloaddition: This method offers a powerful and often more regioselective alternative for constructing the pyrazole ring. iiardjournals.orgmdpi.comacs.orgorganic-chemistry.org It typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile). acs.orgorganic-chemistry.org To synthesize a 4-substituted pyrazole, an appropriately substituted alkyne would be used. For example, the reaction of diazomethane (B1218177) with a disubstituted alkyne bearing a group that can be converted to an ethynyl moiety could be a potential route. The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the substituents on the diazo compound and the alkyne. acs.org
| Ring Formation Strategy | Reactants | Regioselectivity | Advantages | Disadvantages |
| Cyclocondensation | 1,3-Dicarbonyl compound + Hydrazine | Can be low with unsymmetrical precursors, leading to isomeric mixtures. nih.govmdpi.com | Readily available starting materials. | Potential for low regioselectivity. |
| 1,3-Dipolar Cycloaddition | Diazo compound + Alkyne | Often high, controlled by steric and electronic factors. acs.orgorganic-chemistry.org | High regioselectivity, mild reaction conditions. | Handling of potentially unstable diazo compounds. |
The introduction of the ethynyl group at the C4 position of the pyrazole ring is a crucial step. While direct C-H ethynylation is challenging, a more common and reliable approach is through cross-coupling reactions, particularly the Sonogashira coupling. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netntu.edu.twnih.gov This necessitates the prior synthesis of a 4-halopyrazole. The halogenation of pyrazoles typically occurs selectively at the C4 position due to the electronic nature of the ring. nih.gov
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of this synthesis, it would involve the reaction of a 4-halopyrazole (typically 4-iodo- or 4-bromopyrazole) with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.gov The trimethylsilyl (B98337) group can be easily removed under mild conditions to yield the terminal ethynyl group. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org
The general scheme for a Sonogashira coupling to introduce the ethynyl group is as follows:
| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |
| 4-Iodo-1H-pyrazole | Trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI | Triethylamine | 4-(Trimethylsilylethynyl)-1H-pyrazole |
| 4-Bromo-1H-pyrazole | Acetylene (B1199291) gas | Pd(OAc)2, PPh3, CuI | Diisopropylamine | 4-Ethynyl-1H-pyrazole |
Functionalization at the C4 Position: Introduction of the Ethynyl Group
Other Acetylenic Coupling Approaches
While the Sonogashira coupling of a 4-halopyrazole with a protected acetylene is a common method, several other approaches have been developed to install the ethynyl group, aiming to avoid precious metal catalysts or pre-functionalized starting materials. These methods include copper-catalyzed couplings and metal-free alternatives.
Copper-Catalyzed Alkynylation: Copper catalysts, being more abundant and less expensive than palladium, offer a viable alternative for C-C bond formation. Copper-catalyzed alkynylation can proceed through various pathways, including the coupling of terminal alkynes with 4-halopyrazoles or via an Umpolung approach involving in situ generated azoalkenes. acs.org In one scenario, a 4-iodopyrazole (B32481) intermediate is coupled with a terminal alkyne, such as (trimethylsilyl)acetylene, using a copper(I) salt like CuI, often in the presence of a base and a ligand. This approach can sometimes offer different reactivity and selectivity profiles compared to palladium-catalyzed systems. rsc.org
Direct C-H Ethynylation: A more atom-economical approach is the direct C-H ethynylation of the pyrazole ring. This strategy avoids the need for pre-halogenation of the pyrazole core, thus shortening the synthetic sequence and reducing waste. Transition-metal catalysts, including rhodium and iridium, have been employed for the C-H activation of heterocycles. researchgate.netrsc.orgresearchgate.net The reaction typically involves coupling the N-protected pyrazole directly with an ethynylating reagent, such as a trialkylsilylethynyl bromide, under oxidative conditions. The regioselectivity of C-H activation can be a challenge, but the inherent electronic properties of the pyrazole ring often favor functionalization at the C4 position.
Metal-Free Acetylenic Coupling: To further enhance the sustainability of the synthesis, metal-free coupling protocols have been explored. These methods often rely on hypervalent iodine reagents or other strong oxidants to facilitate the coupling. semanticscholar.orgorganic-chemistry.orgbeilstein-journals.org For instance, a 4-unsubstituted N-protected pyrazole can be reacted with a terminal alkyne in the presence of an iodine source (e.g., I2) and a base. While promising, these methods may require harsher conditions and can have a more limited substrate scope compared to metal-catalyzed reactions. researchgate.net
N1-Alkylation Protocols for (Oxan-4-yl)methyl Group Introduction
The introduction of the (oxan-4-yl)methyl group onto the N1 position of the pyrazole ring is a critical step. The primary challenge is achieving high regioselectivity, as alkylation can potentially occur at either of the two nitrogen atoms (N1 or N2) in an unsymmetrical pyrazole. Key methods include the Mitsunobu reaction and direct alkylation.
Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for forming C-N bonds with inversion of stereochemistry at the alcohol carbon. nih.govnih.gov In the context of synthesizing the target molecule, this protocol would involve reacting 4-ethynyl-1H-pyrazole with (oxan-4-yl)methanol. The reaction is conducted in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.org The reaction generally proceeds under mild, neutral conditions, which is advantageous for substrates with sensitive functional groups like the terminal alkyne. beilstein-archives.org A key benefit of the Mitsunobu reaction is its high N1-selectivity for many pyrazole substrates, driven by the reaction mechanism. beilstein-journals.org
Direct Alkylation: Direct N-alkylation is a more traditional and often more straightforward approach. researchgate.net This method involves reacting the N-H of 4-ethynyl-1H-pyrazole with an electrophilic (oxan-4-yl)methyl species, such as 4-(bromomethyl)oxane or 4-[(methylsulfonyl)oxy]methyloxane. The reaction requires a base to deprotonate the pyrazole nitrogen, forming a pyrazolate anion which then acts as the nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. While operationally simple, direct alkylation can sometimes lead to mixtures of N1 and N2 isomers, requiring careful optimization of reaction conditions (base, solvent, temperature) to achieve the desired regioselectivity. Steric hindrance at the N2-position adjacent to a substituent can often favor alkylation at the less hindered N1-position.
Exploration of Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is crucial for developing environmentally and economically sustainable manufacturing processes. Key areas of focus include solvent choice and the development of sustainable catalysts. sci-hub.seresearchgate.net
The choice of solvent has a significant impact on the environmental footprint of a synthesis. Traditional organic syntheses often rely on volatile, toxic, and non-renewable petroleum-based solvents. Green chemistry encourages the use of safer alternatives. tandfonline.com
Aqueous Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. thieme-connect.com For the synthesis of pyrazoles, particularly the initial cyclocondensation step, aqueous media have been successfully employed, sometimes with the aid of surfactants or co-solvents to improve substrate solubility. thieme-connect.comgsconlinepress.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions represents an even greener approach, minimizing waste and simplifying product isolation. tandfonline.com Microwave-assisted organic synthesis (MAOS) or mechanochemical techniques (grinding) can facilitate solvent-free reactions by providing the necessary energy for the transformation. rsc.orgnih.gov
Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene™ (dihydrolevoglucosenone), are becoming increasingly popular as replacements for conventional polar aprotic solvents like DMF or NMP.
Optimizing the reaction medium involves selecting a solvent that not only minimizes environmental impact but also enhances reaction rate, selectivity, and yield.
Catalysis is a cornerstone of green chemistry, enabling reactions with high efficiency and selectivity while minimizing waste. For the synthesis of the target pyrazole, sustainable catalyst development focuses on replacing hazardous or precious metal catalysts and designing recyclable systems.
Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages over their homogeneous counterparts, primarily the ease of separation from the reaction mixture and the potential for recycling and reuse. mdpi.com For pyrazole synthesis, solid acid catalysts like Amberlyst-70, zeolites, or silica-supported sulfuric acid have been used to catalyze condensation reactions. thieme-connect.comresearchgate.nettandfonline.com These can replace corrosive mineral acids, simplifying workup and reducing corrosive waste streams. tandfonline.com
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts like palladium and rhodium with catalysts based on earth-abundant metals such as iron, copper, or nickel is a key goal. researchgate.net Iron-catalyzed tandem reactions have been developed for pyrazole synthesis from simple alcohols, representing a highly sustainable approach. rsc.org Similarly, copper catalysts are widely used for both C-N and C-C bond formations in pyrazole chemistry. nih.govbeilstein-journals.org
Recyclable Catalytic Systems: The ability to recycle a catalyst over multiple runs without significant loss of activity is critical for industrial applications. researchgate.net Magnetic nanoparticles functionalized with a catalytically active species (e.g., nickel or zirconium) allow for easy catalyst recovery using an external magnet. mdpi.comresearchgate.net The stability and reusability of such catalysts are key performance indicators. nih.gov
Scale-Up Considerations and Process Intensification for Production of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole
Translating a laboratory-scale synthesis to industrial production requires careful consideration of various chemical and engineering challenges. Process intensification, which aims to develop smaller, safer, and more efficient manufacturing processes, is a key strategy in modern chemical production. nih.gov
Key Scale-Up Challenges:
Heat Transfer: Exothermic reactions, such as certain alkylation or coupling steps, can be difficult to control on a large scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient and increasing the risk of thermal runaway.
Mass Transfer and Mixing: Inefficient mixing in large batch reactors can lead to localized concentration gradients, resulting in the formation of impurities and reduced yields. This is particularly relevant for multi-component reactions or when using heterogeneous catalysts.
Safety: The use of hazardous reagents (e.g., strong bases like NaH, pyrophoric reagents like n-BuLi) or the generation of gaseous byproducts (e.g., hydrogen) poses significant safety risks on a large scale that must be engineered out of the process.
Purification: Isolation and purification of the final product can become a major bottleneck on a large scale. Crystallization is preferred over chromatography, requiring the development of a robust process that consistently delivers the desired purity and crystal form.
Process Intensification using Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool to address many scale-up challenges. nih.gov Performing reactions in microreactors or packed-bed reactors offers several advantages over traditional batch processing:
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control and efficient mixing, improving reaction selectivity and safety.
Enhanced Safety: The small internal volume of a flow reactor means that only a small amount of material is reacting at any given time, significantly reducing the risks associated with hazardous reactions or unstable intermediates.
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration ("scaling out") or by using multiple reactors in parallel, which is often more straightforward than redesigning a large batch reactor.
For the synthesis of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, a two-stage flow process could be envisioned: the first stage involving the formation of the pyrazole core, followed by a second stage for the N1-alkylation or C4-ethynylation, with in-line purification modules to remove byproducts and unreacted starting materials. galchimia.com
A comprehensive search for specific experimental data for the compound 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole across scientific databases and literature has not yielded the detailed spectroscopic and crystallographic findings required to populate the requested article structure. The available information pertains to structurally related but distinct molecules, such as the parent 4-ethynyl-1H-pyrazole or other derivatives, which cannot be used to accurately describe the title compound.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole based on the currently available public information. Fulfilling the request would necessitate speculation or fabrication of data, which is contrary to the principles of scientific accuracy.
Comprehensive Spectroscopic and Crystallographic Elucidation of 4 Ethynyl 1 Oxan 4 Yl Methyl 1h Pyrazole
Single-Crystal X-ray Diffraction Analysis
Analysis of Crystal Packing and Intermolecular Interactions
Upon successful crystallization of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, single-crystal X-ray diffraction would be the primary technique for elucidating its three-dimensional structure. The analysis of the resulting crystal structure would focus on identifying and characterizing the various non-covalent interactions that govern the molecular packing in the solid state. These interactions are crucial in determining the physical properties of the compound, such as its melting point, solubility, and polymorphism.
The analysis would involve a detailed examination of potential intermolecular forces, including:
Hydrogen Bonds: The presence of nitrogen atoms in the pyrazole (B372694) ring and the oxygen atom in the oxane ring makes them potential hydrogen bond acceptors. While the molecule itself lacks strong hydrogen bond donors (like -OH or -NH), weak C-H···O and C-H···N hydrogen bonds could play a significant role in the crystal packing. The ethynyl (B1212043) C-H group could also act as a weak hydrogen bond donor.
π-Interactions: The pyrazole ring is an aromatic system, and therefore, π-π stacking interactions between adjacent pyrazole rings could be a key feature of the crystal packing. Additionally, C-H···π interactions, where a C-H bond points towards the face of a pyrazole ring, would be investigated.
A hypothetical data table summarizing potential intermolecular interactions is presented below. The specific distances and angles would be determined from the experimental crystallographic data.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| C-H···N | C(pyrazole)-H···N(pyrazole) | tbd | tbd | tbd | tbd |
| C-H···O | C(oxane)-H···O(oxane) | tbd | tbd | tbd | tbd |
| C-H···π | C(ethynyl)-H···π(pyrazole) | tbd | tbd | tbd | tbd |
tbd = to be determined from experimental data.
Chemical Reactivity and Functionalization Pathways of 4 Ethynyl 1 Oxan 4 Yl Methyl 1h Pyrazole
Reactivity at the Ethynyl (B1212043) Moiety: Click Chemistry and Beyond
The terminal triple bond of the ethynyl group is a hub of reactivity, readily participating in addition reactions and cycloadditions.
The most prominent reaction involving the ethynyl group is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides an efficient and highly regioselective pathway to 1,4-disubstituted 1,2,3-triazoles under mild conditions. The reaction of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole with an organic azide (B81097) in the presence of a copper(I) catalyst exclusively yields the corresponding 1,4-disubstituted triazole derivative. This transformation is widely utilized for the synthesis of complex molecules due to its high yield, tolerance of various functional groups, and straightforward reaction conditions.
The general mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. This process is significantly faster and more selective than the uncatalyzed thermal Huisgen cycloaddition, which often leads to a mixture of 1,4- and 1,5-regioisomers.
Table 1: Examples of CuAAC Reactions with Ethynyl-Containing Compounds
| Alkyne Reactant | Azide Reactant | Catalyst | Solvent | Product |
| Phenylacetylene | Benzyl azide | CuI | Ethanol/Water | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |
| Propargyl alcohol | Azidobenzene | CuSO₄/Sodium ascorbate | t-BuOH/H₂O | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol |
| 4-Ethynyltoluene | Benzyl azide | CuBr₂ | DMSO | 1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazole |
This table presents examples of CuAAC reactions with various alkynes to illustrate the general applicability of the reaction.
Beyond cycloadditions, the ethynyl moiety of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is susceptible to various addition reactions.
Hydration: In the presence of a suitable catalyst, such as a mercury(II) salt or a gold complex, the triple bond can undergo hydration to form a ketone. For a terminal alkyne, this reaction follows Markovnikov's rule, leading to the formation of a methyl ketone.
Hydroamination: The addition of an N-H bond across the triple bond, known as hydroamination, can be catalyzed by various transition metals, including copper, rhodium, and gold. This reaction can provide access to enamines or imines, which can be further functionalized. For instance, the reaction of an ethynylpyrazole with a primary or secondary amine in the presence of a suitable catalyst can yield the corresponding enamine. The intramolecular hydroamination of a diyne with hydrazine (B178648) can also lead to the formation of pyrazoles. nih.gov
Other Additions: The triple bond can also participate in other addition reactions, such as hydrohalogenation (addition of HX), hydroboration-oxidation to yield aldehydes, and various coupling reactions like the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
The presence of the reactive ethynyl group suggests that 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole could serve as a monomer in oligomerization and polymerization reactions. oup.com Conjugated polymers containing heterocyclic rings are of interest for their potential applications in organic electronics. rsc.orgmit.edu For instance, pyrazole-based microporous organic polymers have been synthesized and utilized for applications such as CO2 capture and catalysis. acs.org The polymerization of ethynyl-containing monomers can be achieved through various methods, including transition metal-catalyzed processes, to yield polymers with extended π-conjugated systems.
Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents. In 1,4-disubstituted pyrazoles like the title compound, the remaining C3 and C5 positions are available for functionalization.
The electronic nature of the pyrazole ring makes the C4 position the most electron-rich and thus most susceptible to electrophilic aromatic substitution. nih.gov However, since this position is already substituted with an ethynyl group, further electrophilic attack will be directed to the C3 or C5 positions. The regioselectivity of such reactions will depend on the nature of the electrophile and the reaction conditions. Generally, the C5 position is sterically more accessible than the C3 position.
Conversely, the C3 and C5 positions are more electron-deficient and are thus more susceptible to nucleophilic attack, particularly in the presence of a strong base which can deprotonate the ring to form a pyrazolate anion. nih.govresearchgate.net Site-selective functionalization can be achieved through various strategies, including directed metalation-trapping sequences. researchgate.net For instance, deprotonation with a strong base like an organolithium reagent followed by quenching with an electrophile can lead to the introduction of a substituent at a specific position.
Table 2: Predicted Reactivity of the Pyrazole Ring in 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole
| Position | Predicted Reactivity | Potential Reactions |
| C3 | Electron-deficient | Nucleophilic aromatic substitution, Directed metalation |
| C5 | Electron-deficient, Sterically more accessible | Nucleophilic aromatic substitution, Directed metalation |
Under certain conditions, the pyrazole ring can undergo transformations and rearrangements. For example, some pyrazole derivatives have been shown to undergo thermal [1s, 5s] sigmatropic shifts, leading to ring contraction and the formation of spirocyclic pyrazoles. nih.gov Other rearrangements can be initiated by the formation of a pyrazole nitrene, which can lead to ring-opening and recyclization cascades. mdpi.com While these reactions are highly substrate-dependent, they highlight the potential for more complex transformations of the pyrazole core in 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole under specific reaction conditions.
Reactivity of the Oxane Ring System
The oxane ring, a saturated six-membered heterocycle, is a common motif in medicinal chemistry. chemrxiv.org Unlike smaller, strained cyclic ethers such as oxetanes, the tetrahydropyran (B127337) (THP) ring in the title compound is generally stable and less prone to ring-opening reactions under standard conditions. acs.orgnih.govresearchgate.net Its reactivity is primarily centered on functionalization of the ring's carbon atoms or, under specific harsh conditions, cleavage of the carbon-oxygen bonds.
Stereoselective Functionalization of the Tetrahydropyran Ring
While specific studies detailing the stereoselective functionalization of the oxane ring within 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole are not extensively documented in the surveyed literature, the principles for such transformations are well-established for tetrahydropyran systems. nih.gov These strategies are crucial for exploring the structure-activity relationships of the parent molecule by introducing specific stereoisomers.
Key approaches to stereoselective functionalization of THP rings often involve leveraging existing functional groups to direct incoming reagents. Asymmetric catalytic methods, such as hetero-Diels-Alder reactions, are powerful tools for constructing highly substituted tetrahydropyran rings with defined stereochemistry from acyclic precursors. nih.gov For a pre-formed ring like the one in the title compound, functionalization could proceed via stereoselective installation of substituents. For instance, creating an adjacent chiral center could be achieved through stereoselective alkylation or epoxidation followed by regioselective ring-opening. nih.gov Stereodivergent strategies, which allow access to all possible stereoisomers of a target structure, have also been developed for functionalized tetrahydropyrans, often employing methods like bioinspired oxa-Michael cyclizations or controlled hydroboration of allenes. researchgate.net
Potential Stereoselective Reactions Applicable to THP Rings
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| Asymmetric Deprotonation-Alkylation | Use of a chiral base to selectively remove a proton, followed by quenching with an electrophile. | Introduction of a substituent at a specific stereocenter adjacent to the oxygen atom. |
| Directed Hydrogenation | A directing group on the ring guides a catalyst to hydrogenate a double bond from a specific face. | Control over the stereochemistry of substituents on a partially unsaturated THP ring precursor. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture. | Separation of enantiomers or creation of chiral building blocks from a racemic THP derivative. |
| Hetero-Diels-Alder Reaction | Catalytic asymmetric cycloaddition to form the THP ring with high stereocontrol. nih.gov | A foundational method for synthesizing complex THP structures de novo. |
Ring-Opening and Cycloaddition Reactions Involving the Oxane Moiety
The oxane ring is conformationally stable and possesses significantly less ring strain compared to four-membered heterocycles like oxetanes, making it generally resistant to ring-opening reactions. researchgate.netresearchgate.net Such reactions typically require harsh conditions, such as the use of strong Lewis or Brønsted acids, to activate the ether oxygen. researchgate.net In the context of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, selective ring-opening of the oxane without affecting the pyrazole or ethynyl groups would be a significant synthetic challenge.
While direct cycloaddition reactions involving the saturated C-O bonds of the oxane ring are not common, functional groups attached to the ring could participate in such transformations. More broadly, cycloaddition reactions are fundamental to the synthesis of the pyrazole ring itself. The 1,3-dipolar cycloaddition between a nitrile imine and an alkyne or a surrogate is a classic and effective method for constructing 1,3,4,5-tetrasubstituted pyrazoles. nih.govnih.govnih.gov Unexpected ring-opening of related heterocyclic systems, such as pyrazolines, has been observed in the presence of activated alkynes, leading to functionalized pyrazole products. rsc.orgmdpi.compreprints.org
Development of Diverse Analogs through Derivatization
The generation of analogs of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is essential for optimizing its biological and physicochemical properties. Derivatization can occur at the pyrazole ring, the ethynyl group, or the oxane linker.
Modification of the (Oxan-4-yl)methyl Linker
One common strategy involves replacing the oxane ring with other cyclic systems to probe the impact of ring size, heteroatom content, and substitution pattern. For instance, replacing the oxane with a piperidine, cyclohexane, or even a more rigid bicyclic system could significantly alter the compound's properties. Another approach is to modify the methyl bridge itself. For example, if a hydroxyl precursor is used, it could be converted to a leaving group (e.g., tosylate or mesylate), allowing for nucleophilic substitution to introduce a variety of functional groups or to extend the linker length.
Synthesis of Probes with Isotopic Labels
Isotopically labeled compounds are invaluable tools in drug discovery and development, particularly for use as tracers in Positron Emission Tomography (PET) imaging or in metabolic studies. nih.gov The pyrazole scaffold is an attractive framework for developing PET radiotracers labeled with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.gov
The synthesis of an isotopically labeled version of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole would likely involve late-stage introduction of the isotope to maximize radiochemical yield and minimize handling of radioactive material.
Common Isotopes and Labeling Strategies for Pyrazole Derivatives
| Isotope | Half-life | Common Precursors | Typical Application |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | 109.8 min | [¹⁸F]Fluoride | PET Imaging. nih.gov Can be introduced via nucleophilic substitution on a suitable precursor (e.g., tosylate, mesylate, or nitro group). |
| Carbon-11 (¹¹C) | 20.4 min | [¹¹C]CO₂, [¹¹C]CH₄ | PET Imaging. frontiersin.org Often used for methylation reactions using [¹¹C]methyl iodide or [¹¹C]methyl triflate. |
| Deuterium (²H) | Stable | D₂O, Deuterated reagents | Mechanistic studies, altering metabolic profiles (kinetic isotope effect). researchgate.net |
| Carbon-13 (¹³C) | Stable | ¹³C-labeled synthons | NMR studies, mechanistic investigations. researchgate.net |
For 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, a potential ¹⁸F labeling strategy could involve synthesizing a precursor where the oxane ring is substituted with a suitable leaving group. Nucleophilic substitution with [¹⁸F]fluoride would then yield the desired PET tracer. Alternatively, ¹¹C-labeling could be achieved if a desmethyl precursor were available, allowing for methylation of one of the pyrazole nitrogens with [¹¹C]CH₃I, though this would alter the N-substituent from the original (oxan-4-yl)methyl group. researchgate.net The development of such radiolabeled probes is critical for the noninvasive in vivo visualization and quantification of biological targets. nih.gov
Computational and Theoretical Investigations on 4 Ethynyl 1 Oxan 4 Yl Methyl 1h Pyrazole
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical studies are fundamental to elucidating the electronic characteristics and energetic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, geometry optimization is performed to find the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure.
Theoretical calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key geometric parameters. researchgate.netwum.edu.pk The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These parameters are crucial for understanding the molecule's shape and steric properties. The total electronic energy calculated for this optimized structure provides a measure of the molecule's intrinsic stability.
Table 1: Predicted Geometric Parameters for 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C≡C (ethynyl) | 1.21 Å |
| C-C (pyrazole-ethynyl) | 1.43 Å | |
| N1-N2 (pyrazole) | 1.35 Å | |
| N1-C (pyrazole-methyl) | 1.47 Å | |
| C-O (oxane) | 1.43 Å | |
| Bond Angle | N1-N2-C3 (pyrazole) | 111.5° |
| C4-C≡C (ethynyl) | 178.9° | |
| C-O-C (oxane) | 112.1° | |
| Dihedral Angle | Pyrazole (B372694) Ring - Methyl Bridge | 85.3° |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, DFT calculations can map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the ethynyl (B1212043) group, while the LUMO may be distributed across the pyrazole system. This analysis helps predict how the molecule will interact with other reagents.
Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data)
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.22 |
| Energy Gap (ΔE) | 5.63 |
The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. researchgate.net The MEP is plotted onto the molecule's electron density surface, using a color spectrum to indicate electrostatic potential. researchgate.net
For 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, MEP analysis reveals the sites most susceptible to electrophilic and nucleophilic attack.
Negative Potential (Red/Yellow): These regions, rich in electrons, are prone to attack by electrophiles. They are typically found around electronegative atoms, such as the nitrogen atoms of the pyrazole ring and the oxygen atom of the oxane ring, as well as the π-system of the ethynyl group. researchgate.netresearchgate.net
Positive Potential (Blue): These regions, which are electron-deficient, are susceptible to attack by nucleophiles. They are generally located around hydrogen atoms, particularly those attached to the pyrazole and methyl bridge. malayajournal.org
This mapping is invaluable for predicting intermolecular interactions, including hydrogen bonding and docking with biological targets. researchgate.net
Conformational Landscape Analysis and Molecular Dynamics Simulations
Molecules with single bonds, like 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, are not rigid structures but can adopt various spatial arrangements, or conformations, due to rotation around these bonds. Understanding this conformational landscape is essential for a complete picture of the molecule's properties and behavior.
Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers that separate them. In 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, significant conformational flexibility exists in the linkage between the oxane ring and the pyrazole nucleus. The orientation of the oxane ring relative to the pyrazole can lead to different conformers with varying energies.
Computational methods can systematically rotate key bonds and calculate the corresponding energy to map the potential energy surface. This process identifies low-energy, stable conformers and the transition states between them. The relative populations of these conformers at a given temperature can be estimated from their energy differences, and the energy barriers determine the rate of interconversion. DFT has been effectively used in the conformational analysis of various pyrazole derivatives. researchgate.net
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. Molecular Dynamics (MD) simulations and continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to investigate these effects. iu.edu.saajchem-a.com
MD simulations model the explicit interactions between the solute molecule and a number of solvent molecules over time, providing a dynamic picture of how the solvent affects conformational preferences. For 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, polar solvents would be expected to stabilize conformers with larger dipole moments.
Continuum models approximate the solvent as a continuous medium with a specific dielectric constant. ajchem-a.com These calculations can show how the solvent alters the relative energies of different conformers and the transition states between them. Furthermore, the solvent can impact electronic properties by stabilizing or destabilizing the frontier molecular orbitals, thereby modulating the molecule's reactivity.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic data for 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, aiding in its characterization.
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. nrel.gov For 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can provide theoretical chemical shifts that correlate well with experimental data. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for such predictions. iu.edu.sa
The predicted chemical shifts are sensitive to the conformational state of the (oxan-4-yl)methyl group and the electronic environment of the pyrazole ring. The ethynyl group significantly influences the chemical shifts of the C4 and C5 carbons of the pyrazole ring due to its electron-withdrawing nature and magnetic anisotropy.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole (Note: These are hypothetical values based on typical DFT calculations for similar structures and are presented for illustrative purposes.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole H-3 | 7.8 - 8.2 | - |
| Pyrazole H-5 | 7.5 - 7.9 | - |
| Ethynyl H | 3.0 - 3.4 | - |
| N-CH₂ | 4.1 - 4.5 | 55 - 60 |
| Oxane CH | 2.0 - 2.4 | 35 - 40 |
| Oxane CH₂ (axial) | 1.5 - 1.9 | 30 - 35 |
| Oxane CH₂ (equatorial) | 1.8 - 2.2 | 30 - 35 |
| Oxane CH₂-O | 3.8 - 4.2 (axial), 3.3 - 3.7 (equatorial) | 65 - 70 |
| Pyrazole C-3 | - | 135 - 140 |
| Pyrazole C-4 | - | 90 - 95 |
| Pyrazole C-5 | - | 128 - 133 |
| Ethynyl C≡ | - | 80 - 85 |
| Ethynyl ≡CH | - | 75 - 80 |
Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. researchgate.net Computational vibrational frequency analysis using DFT can predict the infrared (IR) and Raman spectra of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole. mdpi.com These calculations help in the assignment of experimentally observed vibrational bands.
Key predicted vibrational modes would include the C≡C-H stretching of the ethynyl group, typically observed around 3300 cm⁻¹, and the C≡C stretching, which appears in the region of 2100-2150 cm⁻¹. mdpi.com The vibrations of the pyrazole ring and the C-O-C stretching of the oxane ring would also be prominent features in the calculated spectra.
Table 2: Predicted Key Vibrational Frequencies for 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole (Note: These are hypothetical values based on typical DFT calculations for similar structures and are presented for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Ethynyl C-H Stretch | 3310 - 3280 | Medium | Strong |
| Aromatic C-H Stretch | 3150 - 3100 | Medium | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Strong | Strong |
| Ethynyl C≡C Stretch | 2120 - 2100 | Weak | Strong |
| Pyrazole Ring Stretch | 1600 - 1450 | Medium-Strong | Medium |
| Oxane C-O-C Stretch | 1150 - 1050 | Strong | Weak |
Mechanistic Investigations of Key Chemical Transformations
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the transition states and reaction pathways.
The ethynyl group of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is a versatile handle for various chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions such as the Sonogashira coupling. libretexts.orgwikipedia.org Computational studies can be employed to model the catalytic cycle of such reactions. researchgate.net Transition state theory allows for the calculation of the geometries and energies of the transition states involved in the oxidative addition, transmetalation, and reductive elimination steps. This analysis can help in understanding the factors that control the reaction rate and selectivity.
For instance, in a Sonogashira coupling, DFT calculations can elucidate the structure of the palladium-acetylide intermediate and the subsequent transition state leading to the coupled product. The electronic properties of the pyrazole ring and the steric bulk of the N-substituent can be computationally assessed for their impact on the activation barriers of the catalytic cycle.
Reaction coordinate mapping is a computational technique used to visualize the energy profile of a reaction as it proceeds from reactants to products. researchgate.net This involves identifying the minimum energy path and characterizing the stationary points (reactants, products, intermediates, and transition states) along this path. For reactions involving 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, such as cycloaddition reactions of the ethynyl group, reaction coordinate mapping can reveal the concerted or stepwise nature of the mechanism and predict the activation energies, which are crucial for understanding the reaction kinetics. These computational studies can provide valuable data for predicting reaction rates under different conditions.
Supramolecular Interactions and Host-Guest Chemistry Modeling
The structure of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole, with its hydrogen bond accepting nitrogen atom in the pyrazole ring and the oxygen atoms in the oxane moiety, suggests its potential involvement in supramolecular chemistry. rsc.org Computational modeling can be used to explore the non-covalent interactions that govern the self-assembly of this molecule or its binding to host molecules. researchgate.net
Molecular dynamics simulations and DFT calculations can be used to predict the geometry and stability of hydrogen-bonded dimers or larger aggregates. mdpi.com Furthermore, the potential for this molecule to act as a guest in host-guest complexes can be investigated by modeling its interactions with various macrocyclic hosts. These studies can predict binding affinities and preferred binding modes, guiding the design of novel supramolecular architectures. The pyrazole ring itself is a versatile component in the formation of diverse supramolecular structures. rsc.org
Advanced Applications of 4 Ethynyl 1 Oxan 4 Yl Methyl 1h Pyrazole in Contemporary Chemical Science Non Clinical Contexts
Role as a Versatile Building Block in Complex Molecular Architectures
The presence of distinct and orthogonally reactive functional groups makes 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole a valuable synthon, or building block, for constructing elaborate molecular frameworks. beilstein-journals.org The terminal ethynyl (B1212043) group is particularly notable, serving as a handle for powerful carbon-carbon bond-forming reactions.
The ethynyl moiety of the molecule is a key precursor for creating larger, more complex polyheterocyclic systems through cycloaddition reactions. Pyrazole (B372694) derivatives are foundational in medicinal chemistry and materials science, and the ability to append further heterocyclic rings to this core structure is of great synthetic value. mdpi.comnih.gov For instance, the alkyne can readily participate in [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole rings. This reaction's high efficiency and functional group tolerance allow for the fusion or linking of the pyrazole scaffold to other heterocyclic systems, generating novel molecular architectures with potentially unique chemical properties. organic-chemistry.org
Similarly, it can be employed in Diels-Alder reactions or other pericyclic processes to construct six-membered rings, further expanding its synthetic utility. The ability to build upon the pyrazole core in a controlled manner is crucial for creating libraries of complex molecules for screening in materials science and agrochemical research. nih.gov
Dendrimers and polymers are macromolecules defined by their repeating structural units. nih.gov The incorporation of specific functional molecules like 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole into these scaffolds can imbue them with new properties. The terminal alkyne is perfectly suited for "click chemistry" reactions, which are widely used to functionalize the surfaces of dendrimers or to be incorporated into polymer chains. mdpi.com
In dendrimer synthesis, a convergent approach could involve attaching the pyrazole derivative to the branches of a growing dendron before its final attachment to a central core. mdpi.com Conversely, in a divergent approach, the pyrazole unit could be "clicked" onto the surface of a pre-formed dendrimer, creating a shell of functional molecules. mdpi.comresearchgate.net This surface functionalization can influence the solubility, reactivity, and binding properties of the resulting macromolecule. The ethynyl group allows for high-yield covalent attachment to polymers or dendrimers that have been functionalized with azide (B81097) groups.
| Component | Role | Typical Reagent/Condition | Reference |
|---|---|---|---|
| Alkyne | Building Block | 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole | mdpi.com |
| Azide | Polymer/Dendrimer Scaffold | Azide-terminated Poly(ethylene glycol) (PEG-N₃) | mdpi.com |
| Catalyst | Reaction Promoter | Copper(I) source, e.g., CuI or CuSO₄/Sodium Ascorbate | mdpi.com |
| Ligand | Stabilizes Cu(I) | Tris(benzyltriazolylmethyl)amine (TBTA) | mdpi.com |
| Solvent | Reaction Medium | t-Butanol/Water or Dimethylformamide (DMF) | mdpi.com |
Contributions to Ligand Design in Organometallic Catalysis
The field of organometallic chemistry relies heavily on the design of organic ligands that can coordinate to a metal center and modulate its catalytic activity. Pyrazole-containing molecules are well-established as effective N-donor ligands. researchgate.netacs.org The structure of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole offers several features that are advantageous for ligand design.
The pyrazole ring contains two adjacent nitrogen atoms, which can act as donor sites for metal ions. researchgate.net The nitrogen at the 2-position of the pyrazole ring possesses a lone pair of electrons that is available for coordination with a transition metal center. Depending on the metal and the steric environment, the pyrazole can act as a monodentate ligand. The presence of the oxane ring also introduces a potential oxygen donor atom, which could participate in coordination, potentially allowing the molecule to act as a bidentate N,O-ligand.
The coordination chemistry of pyrazole derivatives has been extensively studied, revealing their ability to form stable complexes with a wide range of transition metals, including copper, palladium, nickel, cobalt, and zinc. researchgate.netresearchgate.net The geometry and stability of these complexes are influenced by the substituents on the pyrazole ring. The oxane-methyl group on 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole provides steric bulk and conformational flexibility that can be tuned to influence the catalytic pocket of the resulting metal complex.
| Metal Ion | Typical Coordination Geometry | Potential Application | Reference |
|---|---|---|---|
| Copper(II) | Square Planar, Tetrahedral | Oxidation Catalysis | dntb.gov.uaafricaresearchconnects.com |
| Palladium(II) | Square Planar | Cross-Coupling Reactions | pen2print.org |
| Ruthenium(II) | Octahedral | Hydrogenation/Dehydrogenation | nih.gov |
| Iron(II)/(III) | Octahedral | Redox Catalysis | nih.gov |
| Zinc(II) | Tetrahedral | Lewis Acid Catalysis | researchgate.net |
Once coordinated to a metal center, ligands derived from 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole can be used to create novel homogeneous or heterogeneous catalysts. The electronic properties of the pyrazole ring and its substituents can fine-tune the reactivity of the metal center, enhancing its catalytic efficiency and selectivity for specific organic transformations. researchgate.netnih.gov For example, copper complexes bearing pyrazole-based ligands have shown catalytic activity in oxidation reactions, mimicking the function of catecholase enzymes. dntb.gov.uaafricaresearchconnects.com
Furthermore, the ethynyl group offers a strategic advantage for catalyst immobilization. The alkyne can be used to anchor the entire metal-ligand complex to a solid support, such as a polymer resin or silica (B1680970) surface, via a click reaction. This heterogenization of the catalyst facilitates its separation from the reaction mixture and allows for its reuse, which is a key principle of green chemistry. researchgate.net
Utility as a Chemical Probe for Fundamental Reaction Mechanism Elucidation
Understanding the detailed mechanism of a chemical reaction is fundamental to optimizing it and developing new transformations. Chemical probes are molecules designed to help elucidate these mechanisms. The unique structure of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole allows it to function as a probe in several ways.
The terminal alkyne group serves as a highly useful spectroscopic and reactive tag. The carbon-carbon triple bond has a distinct stretching frequency in infrared (IR) and Raman spectroscopy, typically in a region of the spectrum (around 2100 cm⁻¹) that is free from other common vibrational modes. This allows researchers to monitor the presence and transformation of the ethynyl group throughout a reaction sequence.
Moreover, the alkyne's ability to undergo highly specific click reactions means it can be used to "label" intermediates or products. For instance, if this molecule is incorporated into a larger assembly, its position and fate can be determined by reacting the mixture with an azide-functionalized reporter molecule, such as a fluorophore or a mass tag. This strategy can provide valuable insights into complex reaction pathways and help to characterize transient species. rsc.org This labeling capability is a powerful tool for studying reaction kinetics and mechanisms in complex chemical systems.
Potential in Materials Science and Functional Molecule Development
The molecular architecture of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole makes it a promising candidate for the creation of new materials with tailored properties. The terminal alkyne is particularly valuable, serving as a handle for a variety of chemical transformations, including polymerization and click chemistry reactions. These reactions can be employed to incorporate the pyrazole unit into larger molecular frameworks, polymers, or onto surfaces, thereby imparting specific functionalities.
Exploration of Optical and Electronic Properties
The optical and electronic properties of pyrazole derivatives are a subject of considerable interest. mdpi.comresearchgate.net While specific data for 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is not extensively documented in public literature, the inherent characteristics of the pyrazole ring system allow for some informed postulations. Pyrazole-containing compounds are known to exhibit interesting photophysical behaviors, including fluorescence. nih.gov The electronic properties of these systems can be tuned by the nature of the substituents on the pyrazole ring. researchgate.net
The ethynyl group in the target molecule could play a crucial role in modulating its electronic properties. Alkynes are known to participate in π-conjugation, which can influence the absorption and emission spectra of a molecule. Furthermore, this group allows for the straightforward synthesis of more complex conjugated systems through reactions like the Sonogashira coupling, which could lead to materials with enhanced optical and electronic properties. encyclopedia.pub
Table 1: Postulated Photophysical Properties of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole and its Potential Derivatives
| Feature | Postulated Characteristic | Rationale |
| Absorption Maximum (λmax) | UV region | Based on the electronic transitions of the pyrazole core. |
| Emission Maximum (λem) | Potential for fluorescence | Many pyrazole derivatives are known to be fluorescent. nih.gov |
| Quantum Yield (ΦF) | Variable | Highly dependent on the molecular environment and potential for derivatization. |
| Tunability | High | The ethynyl group allows for easy modification to extend conjugation and alter electronic properties. encyclopedia.pub |
Note: The data in this table is hypothetical and intended to illustrate the potential properties based on the characteristics of similar pyrazole-containing compounds. Experimental verification is required.
Design of Smart Materials and Sensors
The development of "smart" materials and sensors that respond to external stimuli is a rapidly growing field of research. Pyrazole derivatives have shown significant promise as chemosensors, particularly for the detection of metal ions. nih.govsemanticscholar.org The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, and this interaction can lead to a detectable change in the optical or electronic properties of the molecule. nih.gov
The structure of 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole is well-suited for the design of such sensors. The pyrazole core can serve as the recognition element, while the ethynyl group provides a convenient point of attachment for immobilization onto a solid support or for incorporation into a polymer matrix. This could lead to the development of robust and reusable sensor devices. For instance, porous organic polymers containing pyrazole units have been investigated for their ability to capture iodine, demonstrating the utility of pyrazole-containing materials in environmental applications. rsc.org
Table 2: Potential Sensing Applications of Materials Derived from 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole
| Target Analyte | Proposed Sensing Mechanism | Potential Application Area |
| Metal Ions (e.g., Cu2+, Zn2+) | Coordination with pyrazole nitrogen atoms leading to a change in fluorescence or color. nih.govsemanticscholar.org | Environmental monitoring, biological imaging. |
| Small Molecules (e.g., Iodine) | Adsorption within a porous polymer network functionalized with the pyrazole moiety. rsc.org | Industrial safety, environmental remediation. |
| pH | Protonation/deprotonation of the pyrazole ring affecting its electronic properties. | Chemical process monitoring, biological sensing. |
Note: This table outlines potential applications based on the known properties of pyrazole-based sensors and materials. Specific sensor performance would need to be determined experimentally.
Future Research Trajectories and Interdisciplinary Perspectives for 4 Ethynyl 1 Oxan 4 Yl Methyl 1h Pyrazole
Exploration of Underexplored Synthetic Pathways
While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research could focus on novel and more efficient routes to 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole and its analogs. nih.govmdpi.com The development of diverse synthetic strategies is crucial for accessing a wider range of derivatives. nih.gov
Potential underexplored pathways include:
1,3-Dipolar Cycloaddition Reactions: Investigating the [3+2] cycloaddition of nitrile imines with appropriately substituted alkynes offers a powerful, and often regioselective, method for constructing the pyrazole ring. nih.govorganic-chemistry.org This could provide a more direct route to the 4-ethynyl substituted core.
Multicomponent Reactions (MCRs): Designing one-pot, multi-component strategies can significantly improve synthetic efficiency, atom economy, and reduce waste. mdpi.com An MCR approach could potentially assemble the core structure from simpler, readily available starting materials in a single step. mdpi.com
Transition-Metal Catalysis: Copper- and zinc-catalyzed reactions have shown great promise in pyrazole synthesis. organic-chemistry.orgresearchgate.net Future work could explore novel catalytic systems, such as those involving photocatalysis or other transition metals, to enable milder reaction conditions and introduce functional group tolerance that is compatible with the ethynyl (B1212043) and oxane moieties. organic-chemistry.org
Development of Sustainable and Scalable Synthetic Methodologies
The principles of green chemistry are increasingly important in modern organic synthesis. Future efforts should focus on developing environmentally benign and scalable methods for producing 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole.
Key areas for development include:
Green Catalysts: The use of heterogeneous catalysts, such as nano-ZnO, can simplify product purification and allow for catalyst recycling, leading to more sustainable processes. nih.govmdpi.com
Alternative Energy Sources: Methodologies employing microwave irradiation or ultrasonic assistance can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.gov
Solvent-Free or Green Solvent Conditions: Exploring reactions under solvent-free conditions or in biodegradable ionic liquids or water-based systems like TPGS-750-M can drastically reduce the environmental impact of the synthesis. nih.govresearchgate.net
One-Pot Procedures: Combining multiple synthetic steps into a single "one-pot" process avoids the isolation of intermediates, thereby saving time, resources, and reducing waste. organic-chemistry.org This approach is highly desirable for industrial-scale production. organic-chemistry.org
Advanced Functionalization for Tailored Properties
The existing functional groups on 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole—the terminal alkyne and the oxane ring—serve as versatile handles for further molecular elaboration. Advanced functionalization can be used to fine-tune the compound's physicochemical properties for specific applications.
Future research in this area could involve:
Ethynyl Group Modifications: The terminal alkyne is an ideal substrate for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This would allow for the covalent linking of the pyrazole unit to biomolecules, polymers, or surfaces. Sonogashira coupling could be used to introduce aryl or heteroaryl substituents, expanding its structural diversity.
Pyrazole Ring Substitution: Exploring electrophilic substitution reactions on the pyrazole ring could introduce additional functional groups, such as halogens or nitro groups, which can then be subjected to further synthetic manipulations.
Modification of the Oxane Moiety: The oxane ring could be opened or otherwise modified to introduce new functionalities, altering the solubility, polarity, and conformational flexibility of the entire molecule. This could lead to the synthesis of novel bis-pyrazole compounds. researchgate.net
Integration into Novel Chemical Systems for Emerging Technologies
The unique combination of a rigid, aromatic pyrazole core and a reactive ethynyl group makes this compound a promising building block for advanced materials and emerging technologies.
Potential applications to be explored include:
Materials Science: The ethynyl group allows for the incorporation of the molecule into polymers through polymerization or grafting reactions. This could lead to the development of novel materials with tailored optical, electronic, or thermal properties. Pyrazole derivatives have been investigated for their potential in optoelectronics. dntb.gov.ua
Pharmaceutical Scaffolding: Pyrazoles are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov The title compound could serve as a core structure for the development of new therapeutic agents, with the oxane and ethynyl groups providing vectors for modification to optimize biological activity and pharmacokinetic properties.
Chemical Sensing: The pyrazole nitrogen atoms can act as ligands for metal ions. By functionalizing the ethynyl group with chromophores or fluorophores, it may be possible to design chemosensors where metal binding induces a detectable change in optical properties.
Synergistic Approaches Combining Experimental and Computational Studies
The integration of computational chemistry with experimental synthesis and testing can accelerate the research and development process for new pyrazole derivatives. eurasianjournals.com This synergistic approach allows for a deeper understanding of molecular properties and a more rational design of new compounds. eurasianjournals.com
Future interdisciplinary research should focus on:
Q & A
Q. What are the optimal synthetic routes for 4-ethynyl-1-[(oxan-4-yl)methyl]-1H-pyrazole?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging its ethynyl group. A representative method involves:
- Reacting 3-azido-1-[(oxan-4-yl)methyl]-1H-pyrazole with terminal alkynes (e.g., 1-ethynyl-4-methoxybenzene) in a THF/water (1:1) mixture at 50°C for 16 hours.
- Using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) as catalysts .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields ~60–65% pure product .
Q. How is the compound characterized structurally?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ethynyl proton at δ ~2.5–3.0 ppm; oxan-4-yl methylene protons at δ ~3.2–3.8 ppm) .
- HPLC : Purity analysis (>95%) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₃N₂O: 177.1022) .
Q. What functional groups drive its reactivity?
- Ethynyl group : Participates in click chemistry (e.g., CuAAC for triazole formation) .
- Oxan-4-ylmethyl group : Enhances solubility and modulates steric effects for target binding .
Advanced Research Questions
Q. How do reaction conditions impact yield in CuAAC-based synthesis?
- Temperature : Elevated temperatures (>60°C) may degrade the oxan-4-ylmethyl group, reducing yield .
- Solvent polarity : THF/water mixtures optimize alkyne-azide solubility and catalyst activity .
- Catalyst loading : Excess Cu(I) (>15 mol%) increases side products (e.g., oxidative homocoupling of alkynes) .
Q. What strategies resolve contradictions in biological activity data for pyrazole analogs?
- Case study : Discrepancies in neuroprotective effects (PubChem data vs. in vitro assays) may arise from assay conditions (e.g., cell line variability, oxidative stress models).
- Method : Validate activity using multiple assays (e.g., SH-SY5Y neuronal cells + primary cortical neurons) and compare with structural analogs (e.g., 4-methoxybenzyl-substituted pyrazoles) .
Q. How can computational methods predict SAR for kinase inhibition?
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases).
- Key interactions : Ethynyl group forms π-π stacking with Phe82 (CDK2), while the oxan-4-ylmethyl group stabilizes hydrophobic subpockets .
Q. What analytical techniques troubleshoot low synthetic yields?
- TLC monitoring : Identify side products (e.g., alkyne homocoupling spots at Rf ~0.7 in hexane/ethyl acetate 3:1).
- GC-MS : Detect volatile byproducts (e.g., trimethylsilyl-protected intermediates) .
- Kinetic studies : Vary reaction time (8–24 hours) to optimize conversion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
